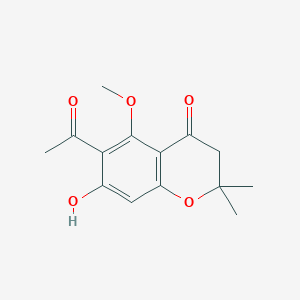
8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one
説明
“8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one” is an acetyl chroman derivative . It is synthesized as an intermediate product in the preparation of flavonoids . The compound is structurally similar to chromone, with the absence of a double bond between C-2 and C-3 .
Synthesis Analysis
The compound is synthesized using classical methodologies such as the Claisen–Schmidt condensation . The reaction of 2,4,6-trihydroxyacetophenone with 1-bromo-3-methylbut-2-ene in the presence of anhydrous K2CO3, followed by the acid-catalyzed Claisen–Schmidt rearrangement, results in the formation of two isomers . The yields of these compounds are relatively low, with 32% for compound 1 and 14% for compound 2 .Molecular Structure Analysis
The structures of the synthesized compounds were characterized by NMR and IR and confirmed by high-resolution mass spectra and single crystal X-ray analysis . The molecular formula of the compound is C13H14O5 .Chemical Reactions Analysis
The compound is an intermediate product in the preparation of flavonoids . It is synthesized through the reaction of 2,4,6-trihydroxyacetophenone with 1-bromo-3-methylbut-2-ene in the presence of anhydrous K2CO3, followed by the acid-catalyzed Claisen–Schmidt rearrangement .Physical And Chemical Properties Analysis
The molecular weight of the compound is 250.25 . More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用
Bacteriostatic Applications
8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one and related compounds have demonstrated bacteriostatic properties. Research by Manandhar et al. (1985) on Euodia lunu-ankenda, which contains similar chroman compounds, showed potential in this area (Manandhar et al., 1985).
Synthesis and Chemical Transformations
Studies focused on the synthesis and transformation of related chroman compounds. NakayamaMitsuru et al. (1972) and Tsukayama et al. (1974) described the synthesis of ripariochromene A from similar chroman structures, highlighting the importance of these compounds in synthetic chemistry (NakayamaMitsuru et al., 1972); (Tsukayama, 1974).
Role in Natural Product Chemistry
Chromenes similar to 8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one are prominent in natural product chemistry. Li et al. (1997) isolated compounds from Evodia lepta, illustrating the chromenes' significance in botanical studies (Li et al., 1997).
Pharmaceutical Research
In pharmaceutical research, these chroman compounds are explored for their potential therapeutic effects. For instance, Pirotte et al. (2017) investigated 2,2-dimethylchromans, closely related to the compound , for their roles in inhibiting insulin release and acting as smooth muscle relaxants (Pirotte et al., 2017).
Enzyme Inhibition Studies
Research on enzyme inhibition has also been conducted using these chromans. Sun et al. (2018) identified compounds from Aspergillus terreus that include 2,2-dimethylchroman structures, which exhibited significant α-glucosidase inhibition (Sun et al., 2018).
作用機序
特性
IUPAC Name |
8-acetyl-5,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-6(14)10-7(15)4-8(16)11-9(17)5-13(2,3)18-12(10)11/h4,15-16H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWAIVMSWPHNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C2=C1OC(CC2=O)(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid methyl ester](/img/structure/B3320390.png)
![tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320391.png)
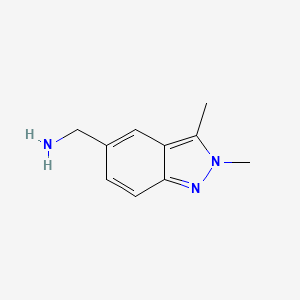

![6-Chloroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3320400.png)
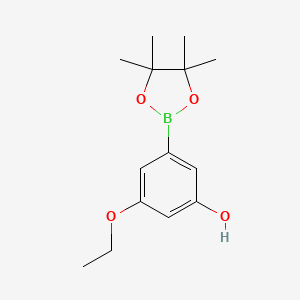
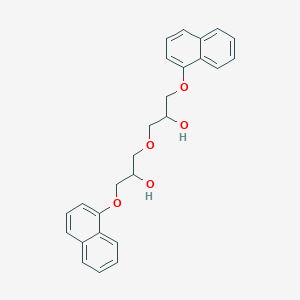
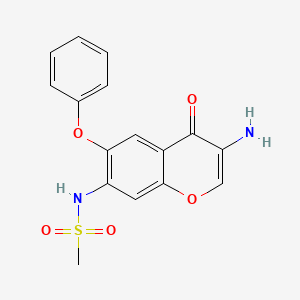
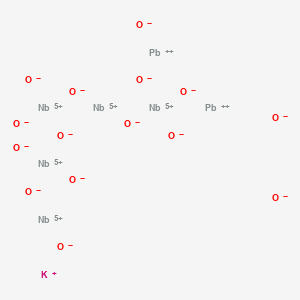

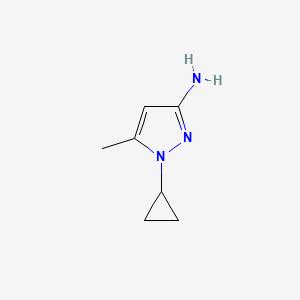
![(2E)-2-[(Benzyloxy)imino]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B3320450.png)
![tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B3320458.png)
